4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride
Overview
Description
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with two methyl groups. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride typically involves the chloromethylation of 1,4-dimethylpiperidine. The reaction is carried out using chloromethylating agents such as formaldehyde and hydrochloric acid. The process involves the following steps:
Formation of Chloromethylating Agent: Formaldehyde reacts with hydrochloric acid to form chloromethyl ether.
Chloromethylation Reaction: 1,4-dimethylpiperidine is treated with the chloromethyl ether in the presence of a catalyst, usually zinc chloride, to introduce the chloromethyl group.
The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted piperidines with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced piperidines with methyl or other alkyl groups.
Scientific Research Applications
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the piperidine ring.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)-2,6-dimethylpyridine hydrochloride
Uniqueness
4-(Chloromethyl)-1,4-dimethylpiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic applications and research purposes.
Properties
IUPAC Name |
4-(chloromethyl)-1,4-dimethylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-8(7-9)3-5-10(2)6-4-8;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJKMIMYBNTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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